

# Spectral Data Analysis of Formamidine Hydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: Formamidine hydrochloride

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This in-depth technical guide provides a comprehensive analysis of the spectral data of **formamidine hydrochloride**, a compound of interest in various chemical and pharmaceutical applications. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition and a logical framework for structural elucidation.

## Spectral Data Summary

The spectral data for **formamidine hydrochloride** (CAS No: 6313-33-3, Molecular Formula:  $\text{CH}_5\text{ClN}_2$ ) are summarized below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectral Data for **Formamidine Hydrochloride**

Chemical Shift ( $\delta$ ) ppm	Solvent	Multiplicity	Assignment
7.85[1]	D <sub>2</sub> O	Singlet	CH and NH protons (exchangeable)

Table 2:  $^{13}\text{C}$  NMR Spectral Data for **Formamidine Hydrochloride**

Chemical Shift ( $\delta$ ) ppm	Solvent	Assignment
~150-160 (Expected)	D <sub>2</sub> O	C=N

Note: An experimental value for the <sup>13</sup>C NMR chemical shift was not explicitly found in the searched literature. The provided range is an estimation based on typical values for similar functional groups.

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **Formamidine Hydrochloride**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400-3100	Strong, Broad	N-H stretching vibrations
~1680-1640	Strong	C=N stretching vibration
~1600-1500	Medium	N-H bending vibrations

Note: Specific peak values from a complete spectrum were not available. The provided ranges are based on characteristic absorptions for the functional groups present in **formamidine hydrochloride**.

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **Formamidine Hydrochloride**

m/z	Relative Intensity (%)	Assignment
45.0	100.0	[CH <sub>4</sub> N <sub>2</sub> + H] <sup>+</sup>
44.0	22.6	[CH <sub>4</sub> N <sub>2</sub> ] <sup>+</sup> (Molecular Ion)
36.0	29.3	[HCl] <sup>+</sup>
29.0	22.9	[CHN] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key analytical techniques used in the spectral characterization of **formamidine hydrochloride**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to determine the chemical environment of the hydrogen and carbon atoms.

Instrumentation: A 300 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Weigh approximately 10-20 mg of **formamidine hydrochloride**.
- Dissolve the sample in approximately 0.7 mL of deuterium oxide ( $\text{D}_2\text{O}$ ).
- Transfer the solution to a 5 mm NMR tube.
- Cap the NMR tube and ensure the solution is homogeneous.

$^1\text{H}$  NMR Acquisition Parameters (Typical):

- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-64 (to achieve adequate signal-to-noise).
- Relaxation Delay: 1-5 seconds.
- Acquisition Time: 2-4 seconds.
- Spectral Width: 0-10 ppm.
- Temperature: 298 K.

$^{13}\text{C}$  NMR Acquisition Parameters (Typical):

- Pulse Program: Proton-decoupled single-pulse experiment.

- Number of Scans: 1024 or more (due to the low natural abundance of  $^{13}\text{C}$ ).
- Relaxation Delay: 2-10 seconds.
- Acquisition Time: 1-2 seconds.
- Spectral Width: 0-200 ppm.
- Temperature: 298 K.

#### Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the residual solvent peak ( $\text{D}_2\text{O}$  at  $\sim 4.79$  ppm for  $^1\text{H}$  NMR).
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

#### Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **formamidine hydrochloride** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the mixture into a pellet press.
- Apply pressure to form a transparent or translucent pellet.

#### Data Acquisition:

- Acquire a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder.
- Acquire the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .

Data Processing:

- The instrument software automatically subtracts the background spectrum from the sample spectrum.
- Identify and label the significant absorption bands.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or with a direct insertion probe.

Sample Preparation and Introduction (for GC-MS):

- Dissolve a small amount of **formamidine hydrochloride** in a suitable volatile solvent (e.g., methanol).
- Inject a small volume (e.g., 1  $\mu\text{L}$ ) of the solution into the GC inlet.

GC-MS Parameters (Typical):

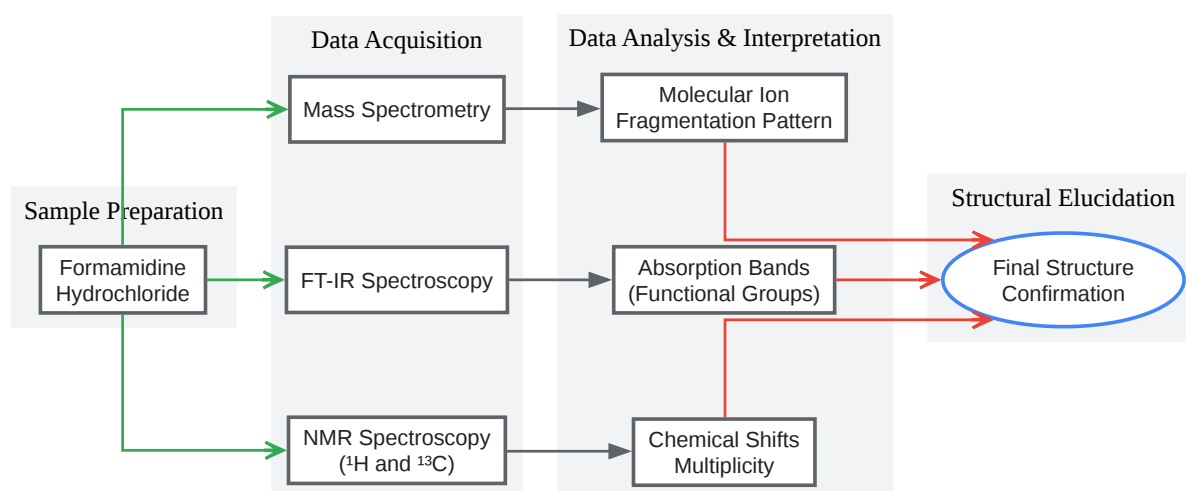
- Injection Temperature: 250  $^{\circ}\text{C}$ .
- Column: A suitable capillary column (e.g., DB-5ms).
- Oven Temperature Program: Start at a low temperature (e.g., 50  $^{\circ}\text{C}$ ), hold for a few minutes, then ramp to a higher temperature (e.g., 250  $^{\circ}\text{C}$ ) at a rate of 10-20  $^{\circ}\text{C}/\text{min}$ .
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from  $m/z$  10 to 200.

Data Analysis:

- Identify the molecular ion peak ( $M^+$ ).
- Analyze the fragmentation pattern to identify characteristic fragment ions.
- Compare the obtained spectrum with library spectra for confirmation.

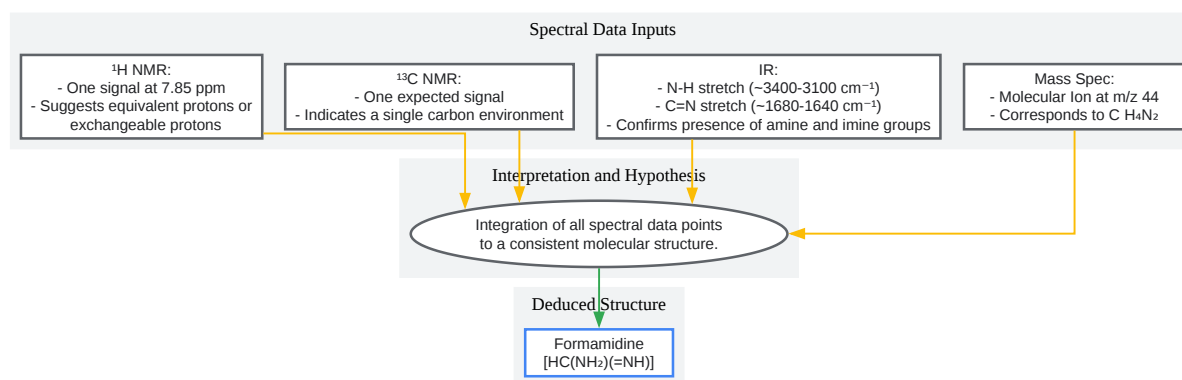
## Visualization of Analytical Workflow and Structural Elucidation

The following diagrams illustrate the logical flow of the spectral data analysis process.



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Caption: Workflow for the spectral analysis of **formamidine hydrochloride**.



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Caption: Logical connections in the structural elucidation of formamidinium.

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## References

- 1. Formamidinium hydrochloride(6313-33-3)  $^1\text{H}$  NMR spectrum [chemicalbook.com]
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